![molecular formula C18H23N3O4 B6139977 8-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6139977.png)
8-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
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Description
8-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.16885622 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 8-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is a novel organic molecule that has garnered attention for its potential biological activities, particularly as a transient receptor potential melastatin 8 (TRPM8) antagonist . This receptor is implicated in sensory perception and pain modulation, making this compound a candidate for therapeutic applications in pain management and neurological disorders.
Structural Characteristics
The structural formula of the compound is represented by the molecular formula C18H23N3O4 with a molecular weight of approximately 345.4 g/mol. Its unique features include:
- A spirocyclic framework : This contributes to its complex three-dimensional structure.
- Isoxazole and pyridine moieties : These functional groups are often associated with neuroactive properties.
Research indicates that this compound acts as an antagonist to TRPM8 channels, which are involved in the transduction of thermal and chemical stimuli related to pain. By inhibiting these channels, the compound may modulate pain perception effectively.
Pharmacological Implications
The potential applications of this compound in medicinal chemistry are significant:
- Pain Management : As a TRPM8 antagonist, it may serve as a basis for developing new analgesics.
- Neurological Disorders : The neuroactive properties associated with its isoxazole and pyridine components suggest possible benefits in treating conditions such as neuropathic pain or other sensory dysfunctions.
Case Studies
Preliminary studies have shown promising results regarding the efficacy of similar compounds in modulating TRPM8 activity:
- In vitro Studies : Experiments have demonstrated that compounds with similar structures effectively inhibit TRPM8 channel activity, leading to reduced pain signaling.
- Animal Models : In vivo studies using rodent models have indicated that administration of TRPM8 antagonists results in decreased sensitivity to painful stimuli.
Comparative Analysis
To provide further insight into the uniqueness of This compound , a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
8-[...]-1,4-Dioxa... | Spirocyclic with isoxazole and pyridine | TRPM8 antagonist | Complex multi-cyclic structure |
1,4-Dioxa... | Spirocyclic only | Limited activity | Simpler structure |
Isoxazolyl ethers | Varying heterocycles | Neuroactive | Diverse functional groups |
This table highlights how the intricate design of the target compound enhances its interaction with biological systems compared to simpler analogs.
Synthesis and Reactivity
The synthesis of This compound involves several multi-step organic reactions. Key steps include:
- Formation of the isoxazole and pyridine rings.
- Construction of the spirocyclic structure through cyclization reactions.
- Introduction of the carbonyl group via acylation methods.
These synthetic pathways require precise control over reaction conditions to ensure high yields and purity.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-11(2)14-10-13(15-12(3)20-25-16(15)19-14)17(22)21-6-4-18(5-7-21)23-8-9-24-18/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMFDRFXXGLNMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCC4(CC3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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